An In-depth Technical Guide to 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid
An In-depth Technical Guide to 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid is a fluorinated heterocyclic compound belonging to the class of trifluoromethylpyridines, a group of molecules that have garnered significant interest in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group onto the pyridine ring often imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered receptor-binding affinities. These characteristics make trifluoromethylpyridine derivatives attractive scaffolds for the development of novel therapeutic agents and crop protection chemicals. This technical guide provides a comprehensive overview of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid, including its chemical properties, a detailed proposed synthesis, and a review of the biological activities of structurally related compounds, offering insights into its potential applications in drug discovery and development.
Chemical Properties and Identification
2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid is a solid organic compound with the following identifiers:
| Property | Value | Reference |
| CAS Number | 785762-99-4 | [1] |
| Molecular Formula | C₈H₆F₃NO₂ | [1] |
| Molecular Weight | 205.14 g/mol | [1] |
| Appearance | Solid (at room temperature) | [1] |
Proposed Synthesis
A detailed experimental protocol for the synthesis of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid is not explicitly available in the current literature. However, based on established synthetic methodologies for analogous pyridine acetic acids and the known reactivity of the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, a plausible multi-step synthesis is proposed below.
The overall proposed synthetic pathway initiates from the readily available 3-methylpyridine and proceeds through the key intermediate 2-chloro-5-(trifluoromethyl)pyridine. This intermediate is then subjected to a nucleophilic substitution with an acetate equivalent, followed by hydrolysis to yield the target compound.
Logical Workflow for the Proposed Synthesis
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocols (Proposed)
Step 1: Synthesis of the Key Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine
The synthesis of 2-chloro-5-(trifluoromethyl)pyridine from 3-methylpyridine has been reported in the patent literature and involves a multi-step process.[2][3]
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Step 1a: N-Oxidation of 3-Methylpyridine. 3-Methylpyridine is oxidized to N-oxy-3-methylpyridine using an oxidizing agent such as hydrogen peroxide in a solvent like glacial acetic acid.
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Step 1b: Chlorination of the Pyridine Ring. The resulting N-oxide is then chlorinated, for example with benzoyl chloride, to introduce a chlorine atom at the 2-position, yielding 2-chloro-5-methylpyridine.
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Step 1c: Side-Chain Chlorination. The methyl group of 2-chloro-5-methylpyridine is chlorinated using chlorine gas in the presence of an initiator (e.g., azobisisobutyronitrile) to form 2-chloro-5-(trichloromethyl)pyridine.
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Step 1d: Fluorination. The trichloromethyl group is converted to a trifluoromethyl group via a halogen exchange reaction. This is typically achieved by reacting 2-chloro-5-(trichloromethyl)pyridine with a fluorinating agent like potassium fluoride in a high-boiling solvent (e.g., dimethyl sulfoxide) and often in the presence of a phase transfer catalyst (e.g., cetyltrimethylammonium bromide).[2]
Step 2: Synthesis of Ethyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate (Proposed)
This step involves the nucleophilic substitution of the chlorine atom in 2-chloro-5-(trifluoromethyl)pyridine with the enolate of ethyl acetate.
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Materials: 2-chloro-5-(trifluoromethyl)pyridine, ethyl acetate, a strong base (e.g., sodium hydride or lithium diisopropylamide), and an aprotic solvent (e.g., tetrahydrofuran).
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Procedure:
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To a solution of ethyl acetate in anhydrous tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C if using lithium diisopropylamide, or 0 °C for sodium hydride), the strong base is added portion-wise to generate the enolate.
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A solution of 2-chloro-5-(trifluoromethyl)pyridine in anhydrous tetrahydrofuran is then added dropwise to the enolate solution.
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The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete (monitored by thin-layer chromatography).
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The reaction is quenched with a saturated aqueous solution of ammonium chloride.
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The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield ethyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate.
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Step 3: Hydrolysis to 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid (Proposed)
The final step is the hydrolysis of the ester to the corresponding carboxylic acid.
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Materials: Ethyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate, a hydrolyzing agent (e.g., hydrochloric acid for acidic hydrolysis or sodium hydroxide for basic hydrolysis), and a suitable solvent (e.g., water, ethanol, or a mixture).
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Procedure (Acidic Hydrolysis):
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The ester is dissolved in a mixture of ethanol and concentrated hydrochloric acid.
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The solution is heated to reflux and the reaction is monitored by thin-layer chromatography until the starting material is consumed.
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The solvent is removed under reduced pressure.
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The residue is dissolved in water and the pH is adjusted to be acidic.
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The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
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The crude acid can be purified by recrystallization.
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Biological Activity and Potential Applications
Direct experimental data on the biological activity of 2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid is limited in publicly available literature. However, the broader class of trifluoromethylpyridine derivatives has been extensively studied, revealing a wide range of biological activities. The data from these related compounds can provide valuable insights into the potential applications of the title compound.
Antimicrobial Activity
A study on a series of (trifluoromethyl)pyridine derivatives demonstrated their efficacy as anti-Chlamydia trachomatis agents. While the specific acetic acid was not tested, related sulfonylpyridine derivatives showed significant activity, with some compounds exhibiting low micromolar IC₅₀ values.[4][5] This suggests that the trifluoromethylpyridine scaffold is a promising starting point for the development of novel antibacterial agents.
Enzyme Inhibition and Receptor Modulation
Trifluoromethylpyridine moieties are present in a number of compounds designed to interact with specific biological targets. For instance, derivatives have been evaluated as:
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TRPV1 Receptor Antagonists: A series of pyridinylpiperazine ureas containing a trifluoromethylpyridine group were identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is involved in pain sensation.[6]
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ALK5 Inhibitors: 5-(Pyridin-2-yl)thiazoles, which can be considered structural analogs, have been synthesized and evaluated as inhibitors of the Transforming Growth Factor-beta type 1 receptor kinase (ALK5), a target for anti-cancer therapies.[7]
Agrochemical Applications
The trifluoromethylpyridine core is a key component in several commercial pesticides. For example, derivatives of this scaffold have been developed as herbicides and insecticides.[8] The trifluoromethyl group often enhances the efficacy and metabolic stability of these agents.
Summary of Biological Activity of Related Compounds
| Compound Class | Biological Activity | Target/Organism | Quantitative Data (Example) | Reference |
| Sulfonyl(trifluoromethyl)pyridines | Anti-Chlamydia | Chlamydia trachomatis | IC₅₀ = 5.8 µg/mL for a related derivative | [4] |
| Pyridinylpiperazine ureas | TRPV1 Antagonist | Human TRPV1 Receptor | High affinity binding reported | [6] |
| 5-(Pyridin-2-yl)thiazoles | ALK5 Inhibition | ALK5 Kinase | >95% inhibition at 0.1 µM for lead compounds | [7] |
Potential Mechanism of Action (Inferred)
Given the lack of direct studies on 2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid, its mechanism of action can only be inferred from the activities of related compounds.
Potential Role in Modulating Signaling Pathways
Based on the known activities of other trifluoromethylpyridine derivatives, it is plausible that this compound could modulate various signaling pathways. For example, if it were to act as a kinase inhibitor, it could interfere with phosphorylation cascades critical for cell growth and survival.
Caption: Hypothetical inhibition of a receptor kinase pathway.
Conclusion
References
- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti- Chlamydia trachomatis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N/A|2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid|BLD Pharm [bldpharm.com]
- 5. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives [jstage.jst.go.jp]
- 8. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
